molecular formula C17H17N3O6S B15148986 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 74717-21-8

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B15148986
CAS No.: 74717-21-8
M. Wt: 391.4 g/mol
InChI Key: WNUQZLLEIBNFQP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with a unique structure that includes methoxy groups and a nitrophenyl carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenyl isothiocyanate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-[(4-aminophenyl)carbamothioyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

74717-21-8

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)

InChI Key

WNUQZLLEIBNFQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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